3-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride
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Overview
Description
3-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride is a compound that features a piperidine ring substituted with an oxadiazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The presence of the oxadiazole ring imparts unique chemical properties, making it a valuable target for synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride typically involves the formation of the oxadiazole ring followed by its attachment to the piperidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a hydrazide with an isocyanate can yield the oxadiazole ring, which can then be coupled with a piperidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The choice of solvents, temperature, and reaction time are critical factors that influence the overall production.
Chemical Reactions Analysis
Types of Reactions
3-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the oxadiazole ring or the piperidine ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
3-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The piperidine ring can enhance the binding affinity and specificity of the compound, making it a potent agent in various biological systems.
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds such as piperidine-3-carboxylate and piperidine-4-carboxamide share structural similarities.
Oxadiazole derivatives: Compounds like 3-(2-methylpropyl)-1,2,4-oxadiazole and 5-(2-methylpropyl)-1,2,4-oxadiazole are structurally related.
Uniqueness
3-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride is unique due to the combination of the oxadiazole and piperidine rings, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
5-(2-methylpropyl)-3-piperidin-3-yl-1,2,4-oxadiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O.ClH/c1-8(2)6-10-13-11(14-15-10)9-4-3-5-12-7-9;/h8-9,12H,3-7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBLKTITIUJAOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC(=NO1)C2CCCNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClN3O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.75 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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